4'-Demethyleucomin
Overview
Description
4’-Demethyleucomin is a natural product found in Anemarrhena asphodeloides . It has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .
Molecular Structure Analysis
The IUPAC name for 4’-Demethyleucomin is (3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one . The compound has several computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Physical And Chemical Properties Analysis
4’-Demethyleucomin has several computed properties, including a molecular weight of 284.26 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 1, Exact Mass of 284.06847348 g/mol, Monoisotopic Mass of 284.06847348 g/mol, Topological Polar Surface Area of 87 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 424 .Scientific Research Applications
Olefin Polymerization Pathways : Research on olefin polymerization pathways, especially involving multinuclear group 4 catalysis, could be relevant. These studies explore the properties of multimetallic olefin polymerization catalysts and their applications in creating polymers with unique properties (McInnis, Delferro, & Marks, 2014).
Demulsification of Crude Oil Emulsion : The use of surface-active compounds in the demulsification of crude oil emulsions could have parallels in the application of 4'-Demethyleucomin if it shares similar properties (Roshan, Ghader, & Rahimpour, 2018).
DNA Topoisomerase II Inhibitors : The study of 4'-O-demethylepipodophyllotoxin derivatives as inhibitors of human DNA topoisomerase II might provide insights into similar applications for 4'-Demethyleucomin if there are structural or functional similarities (Wang et al., 1990).
Photocrosslinking of Polyethylene : Research on photocrosslinking in polyethylene using photoinitiators and crosslinking agents might be applicable if 4'-Demethyleucomin has potential as a crosslinking agent or initiator (Chen & Råbny, 1989).
DNA Damage and Cytotoxicity : Understanding the mechanism of DNA damage and cytotoxicity by 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (etoposide) might offer clues to similar mechanisms that could be explored with 4'-Demethyleucomin (Wozniak & Ross, 1983).
properties
IUPAC Name |
(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWSPYCHMNVKB-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethyleucomin |
Citations
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